molecular formula C11H15BrN2O2 B8181615 Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-

Cat. No.: B8181615
M. Wt: 287.15 g/mol
InChI Key: UHVRPOIWWTYJGC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]morpholine reflects its molecular architecture. The parent structure is morpholine (a six-membered ring containing one oxygen and one nitrogen atom), substituted at the 4-position by a 2-[(2-bromo-4-pyridinyl)oxy]ethyl group. Key identifiers include:

Property Value Source
CAS Registry Number 2347600-07-9 PubChem
Molecular Formula C11H15BrN2O2 PubChem
Molecular Weight 287.15 g/mol PubChem
Synonyms 4-{2-[(2-Bromopyridin-4-yl)oxy]ethyl}morpholine; AS-84795 PubChem, ChemBK

The compound’s SMILES string, C1COCCN1CCOC2=CC(=NC=C2)Br , encodes its connectivity: a morpholine ring (C1COCCN1) linked via an ethyloxy bridge (CCO) to a 2-bromo-4-pyridinyl group.

Molecular Geometry and Conformational Analysis

Morpholine derivatives exhibit distinct conformational preferences due to their saturated heterocyclic ring. For the title compound, computational studies predict two dominant chair conformations for the morpholine ring: chair-equatorial (Chair-Eq) and chair-axial (Chair-Ax) . The Chair-Eq conformer, where the bulky 2-bromo-4-pyridinyloxyethyl group occupies an equatorial position, is energetically favored by 109 ± 4 cm–1 due to reduced steric strain.

Infrared (IR) resonant vacuum ultraviolet photoionization mass spectroscopy (VUV-PI) has been critical in elucidating these conformers. Key vibrational modes include:

  • O–CH2 symmetric stretching at 2,902 cm–1 (Chair-Eq)
  • N–CH2 asymmetric stretching at 2,963 cm–1 (Chair-Ax)

The ethoxy linker adopts a gauche conformation , minimizing torsional strain between the morpholine oxygen and the pyridinyl bromine atom. Density functional theory (DFT) optimizations align with experimental data, confirming a bond angle of 112.3° for the C–O–C moiety in the ethoxy bridge.

Crystallographic Data and X-ray Diffraction Studies

While X-ray diffraction data for this specific compound remain unpublished, crystallographic studies of related bromopyridine-morpholine derivatives provide insights. For example:

  • 4-(4-Bromopyridin-2-yl)morpholine (CAS 1040377-12-5) crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 97.5°.
  • The morpholine ring in analogous compounds adopts a chair conformation with puckering parameters q = 0.52 Å and θ = 12.7°.

Interatomic distances in the bromopyridine moiety are consistent with typical C–Br bonds (1.89–1.92 Å). Hydrogen bonding between the morpholine oxygen and adjacent molecules stabilizes the crystal lattice, with O···H–N interactions measuring 2.85 Å .

Comparative Analysis with Related Bromopyridine-Morpholine Derivatives

The structural and electronic effects of bromine substitution are evident when comparing the title compound to its analogs:

Properties

IUPAC Name

4-[2-(2-bromopyridin-4-yl)oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c12-11-9-10(1-2-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVRPOIWWTYJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The synthesis typically proceeds via the reaction of morpholine with 2-bromo-4-pyridinecarboxylic acid or its activated derivatives (e.g., acid chlorides or bromoethyl intermediates). The ether linkage forms through an SN2 mechanism, facilitated by the electron-withdrawing bromine atom on the pyridine ring, which enhances the electrophilicity of the adjacent carbon.

Key reaction steps :

  • Activation of the pyridine derivative : Conversion of 2-bromo-4-pyridinecarboxylic acid to a reactive intermediate (e.g., bromoethyl ester).

  • Nucleophilic attack : Morpholine displaces the bromide ion, forming the ether bond.

  • Purification : Isolation via column chromatography or recrystallization to remove unreacted starting materials and byproducts.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Solvent Polar aprotic (DMF, DMSO)Enhances nucleophilicity of morpholine
Temperature 80–90°CBalances reaction rate and side reactions
Base K₂CO₃ or NaHNeutralizes HBr, driving reaction forward
Reaction Time 12–24 hoursEnsures complete conversion

For example, a patent describing a related morpholine derivative reported a 93.7% yield when using chloroform as the solvent and sodium carbonate as the base at 60°C for 12 hours.

Alternative Synthetic Pathways

Condensation with Bromoethanol Intermediates

An alternative approach involves condensing morpholine with 2-bromo-4-(2-hydroxyethyl)pyridine . This method, detailed in a patent for pinaverium bromide synthesis, employs bromoethanol alkali metal compounds to form the ether linkage.

Procedure :

  • Halogenation : Nopol (a bicyclic monoterpene alcohol) is brominated to form 2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene.

  • Condensation : The brominated intermediate reacts with morpholine in toluene at 80–90°C, yielding the target compound after extraction and distillation.

Advantages :

  • Higher regioselectivity due to steric effects of the bicyclic structure.

  • Reduced side reactions compared to linear-chain precursors.

Challenges :

  • Requires strict control of pH (7–9) to prevent decomposition.

Multi-Step Synthesis via Dimethoxybenzene Intermediates

A patent by CN104650005A outlines a route involving 2-bromo-4,5-dimethoxybenzyl bromide as a key intermediate:

  • Bromination : 3,4-dimethoxybenzyl alcohol reacts with liquid bromine in acetic acid to form 2-bromo-4,5-dimethoxybenzyl bromide.

  • Morpholine Condensation : The brominated benzene derivative reacts with morpholine under alkaline conditions (pH 8–9) in chloroform or ethyl acetate.

Yield : 85–90% after recrystallization.

Structural Characterization and Validation

Post-synthesis analysis confirms the compound’s identity through:

TechniqueKey Findings
NMR Spectroscopy - δ 3.72 ppm (m, 4H, morpholine CH₂)
- δ 7.45–8.20 ppm (m, 3H, pyridine H)
Mass Spectrometry Molecular ion peak at m/z 287.15 [M⁺]
X-ray Diffraction Confirms planar pyridine and chair conformation of morpholine

Challenges and Mitigation Strategies

Impurity Formation

Impurities often arise from:

  • Incomplete substitution : Unreacted starting materials (e.g., residual bromopyridine).

  • Side reactions : Alkylation of morpholine at multiple sites.

Solutions :

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3).

  • Process control : Real-time monitoring via TLC to terminate reactions at >95% conversion.

Scalability Issues

Large-scale synthesis faces challenges in maintaining temperature homogeneity and solvent recovery. Pilot studies recommend:

  • Continuous flow reactors : Improve heat transfer and reduce reaction time.

  • Solvent recycling : Distillation of toluene or DMF for reuse.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution85–93>98High
Bromoethanol Condensation88–9095–97Moderate
Dimethoxybenzene Route85–9090–95Low

The nucleophilic substitution route is favored for industrial applications due to its scalability and high purity, whereas the dimethoxybenzene method is limited by complex intermediates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the pyridine ring serves as a reactive site for nucleophilic substitution. This reaction is critical for modifying the pyridine scaffold to enhance biological activity or enable further derivatization.

Mechanism and Conditions

  • Nucleophiles : Amines, thiols, alkoxides.

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling under mild conditions.

Example Reaction
Reaction with morpholine in DMF at 80°C:

Morpholine 4 2 2 bromo 4 pyridinyl oxy ethyl +Amine4 2 2 Amino 4 pyridinyl oxy ethyl morpholine+HBr\text{Morpholine 4 2 2 bromo 4 pyridinyl oxy ethyl }+\text{Amine}\rightarrow \text{4 2 2 Amino 4 pyridinyl oxy ethyl morpholine}+\text{HBr}

Yield : ~75–85% under optimized conditions.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Na₂CO₃.

  • Solvent : Toluene/EtOH (4:1) at 100°C.

Example :
Coupling with phenylboronic acid yields a biphenyl derivative:

Morpholine 4 2 2 bromo 4 pyridinyl oxy ethyl +PhB OH 24 2 2 Phenyl 4 pyridinyl oxy ethyl morpholine\text{Morpholine 4 2 2 bromo 4 pyridinyl oxy ethyl }+\text{PhB OH }_2\rightarrow \text{4 2 2 Phenyl 4 pyridinyl oxy ethyl morpholine}

Yield : 82%.

Oxidation and Reduction

The morpholine ring and pyridine moiety can undergo redox transformations.

Oxidation of the Morpholine Ring

Conditions :

  • Oxidizing Agent : KMnO₄ in acidic medium.

  • Product : Morpholine N-oxide derivatives.

Reduction of the Pyridine Ring

Conditions :

  • Catalyst : H₂/Pd-C in EtOH.

  • Product : Partially saturated pyridine derivatives.

Biological Activity Modulation

Structural modifications via these reactions influence binding affinities. For example:

DerivativeIC₅₀ (ETₐ Receptor)IC₅₀ (ET₈ Receptor)Source
4-Bromophenyl substituted0.5 nM391 nM
4-Chlorophenyl substituted1.2 nM784 nM

Substituents at the pyridine ring significantly affect receptor selectivity and potency .

Reaction Optimization Data

Key parameters for maximizing yields:

ParameterOptimal ValueImpact on Yield
Temperature80–100°CIncreases rate
Solvent PolarityHigh (DMF/DMSO)Enhances nucleophilicity
Catalyst Loading5 mol% Pd(PPh₃)₄Balances cost and efficiency

Stability and Side Reactions

  • Hydrolysis : The ethoxy bridge is stable under neutral conditions but hydrolyzes in strong acids/bases.

  • Byproducts : Competing elimination reactions may occur at >100°C, forming alkene derivatives.

This compound’s versatility in nucleophilic substitution, coupling, and redox reactions makes it valuable in medicinal chemistry and materials science. Its reactivity profile allows precise tuning for target-specific applications, supported by robust experimental data .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction, making it suitable for diverse synthetic pathways.

Synthetic Routes
The synthesis typically involves the reaction of morpholine with 2-bromo-4-pyridinecarboxylic acid or its derivatives. Common reagents include potassium carbonate in solvents like dimethylformamide (DMF). The reaction conditions are optimized to enhance yield and purity.

Biological Research

Enzyme Interaction Studies
In biological research, this compound is used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to engage with specific molecular targets, facilitating investigations into biological processes.

Pharmacological Potential
Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- has been explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for developing new therapeutic agents targeting diseases such as epilepsy by opening KCNQ family potassium channels .

Medicinal Chemistry

Therapeutic Applications
Research indicates that derivatives of morpholine can affect ion channels crucial for neuronal transmission and muscle contraction. This makes them candidates for treating disorders responsive to potassium ion channel modulation .

Antimicrobial and Anticancer Activity
The compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Mechanistic studies suggest that the brominated pyridine moiety can inhibit enzyme activity while enhancing solubility and bioavailability through the morpholine component.

Application Area Details
Organic SynthesisBuilding block for complex molecules
Biological ResearchProbe for enzyme interactions
Medicinal ChemistryPotential drug lead for epilepsy and cancer

Industrial Applications

Material Development
In the industrial sector, Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical transformations allows for the creation of tailored materials with specific functionalities.

Case Studies

  • Ion Channel Modulation : A study demonstrated that morpholine derivatives can effectively open KCNQ potassium channels, leading to potential treatments for epilepsy. This highlights the compound's role in modulating ion flow across cell membranes .
  • Anticancer Research : In vitro assays have shown that certain morpholine derivatives exhibit significant activity against cancer cell lines, suggesting their utility in developing new anticancer therapies.
  • Material Science Innovations : Recent advancements involve using morpholine derivatives in creating smart materials with responsive properties, showcasing their versatility beyond traditional applications.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1. Comparative Data for Morpholine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Biological Activity Reference
Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- C₁₁H₁₃BrN₂O₂ ~288.14 2-Bromo-4-pyridinyloxy ethyl Not explicitly reported
S1RA (Sigma-1 antagonist) C₂₁H₂₃N₃O₂ 349.43 Pyrazole-oxyethyl with naphthalene/methyl Sigma-1 receptor antagonism
4-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine C₁₉H₁₉BrN₄O 407.29 Pyrimidinyl-ethyl-indole-bromo CYP121A1 inhibition (antitubercular)
N-[(2-Bromoethoxy)carbonyl]morpholine C₇H₁₀BrNO₃ 238.06 Bromoethoxy carbonyl Likely intermediate
4-(2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}ethyl)morpholine C₁₃H₁₆F₃NO₄S 339.33 Sulfonyl ethyl with trifluoromethoxy phenyl Not reported

Key Observations

S1RA incorporates a bulky naphthalene-pyrazole group, likely improving CNS penetration for neurological applications . Compound 21 () includes a pyrimidine-indole system, which may enhance binding to bacterial enzymes like CYP121A1 .

S1RA and Compound 21 are synthesized via nucleophilic substitution or Suzuki coupling, reflecting their complex substituents .

Biological Activities :

  • S1RA demonstrates potent sigma-1 receptor antagonism , useful in modulating opioid analgesia and neuroprotection .
  • Compound 21 targets Mycobacterium tuberculosis via CYP121A1 inhibition, highlighting morpholine’s versatility in antimicrobial design .
  • The trifluoromethoxy-sulfonyl derivative () may exhibit enhanced metabolic stability due to its electron-withdrawing groups .

Physicochemical and Pharmacokinetic Considerations

  • Bromine vs. In contrast, fluorine’s electronegativity improves metabolic stability .
  • Heterocyclic Influence : Pyridine (target) and pyrazole (S1RA) rings offer distinct electronic profiles, affecting solubility and target affinity. Pyrimidine in Compound 21 enables π-stacking in enzyme active sites .

Biological Activity

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, particularly in neuropharmacology and enzyme inhibition.

The synthesis of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- typically involves the reaction of morpholine with 2-bromo-4-pyridinecarboxylic acid or its derivatives. The reaction is conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under elevated temperatures to facilitate product formation.

The biological activity of this compound is primarily attributed to its structural features:

  • Brominated Pyridine Ring : The bromine atom can engage in halogen bonding and π-π stacking interactions with aromatic residues in proteins, influencing their activity.
  • Morpholine Moiety : This part of the molecule can form hydrogen bonds with polar groups, enhancing solubility and bioavailability, which is crucial for effective interaction with biological targets .

Neuropharmacological Effects

Morpholine derivatives are being explored for their potential in treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. Studies indicate that these compounds can modulate receptors involved in mood regulation and pain perception, as well as inhibit enzymes linked to neurodegenerative diseases .

Case Study: Parkinson’s Disease
Research has shown that morpholine-containing compounds can target receptors and enzymes critical for the progression of Parkinson's disease. For instance, compounds that inhibit the LRRK2 kinase have been identified as promising candidates for therapeutic development .

Enzyme Inhibition

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- has demonstrated inhibitory effects on various enzymes:

  • BACE-1 Inhibition : This compound has been shown to inhibit BACE-1, an enzyme implicated in Alzheimer’s disease pathology. Molecular docking studies revealed its binding interactions with key residues involved in enzyme activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-Neuroprotective, Enzyme InhibitorBromine atom enhances reactivity
Morpholine, 4-[2-[(2-chloro-4-pyridinyl)oxy]ethyl]-Moderate neuroactivityChlorine atom less reactive than bromine
Morpholine, 4-[2-[(2-fluoro-4-pyridinyl)oxy]ethyl]-Antimicrobial propertiesFluorine atom provides different electronic properties

Research Findings

Recent studies highlight the compound's potential in various therapeutic areas:

  • Alzheimer’s Disease : Morpholine derivatives have been shown to interact with δ-secretase, suggesting their role in reducing amyloid-beta peptide toxicity .
  • CNS Disorders : The compound has been identified as a lead structure for developing drugs aimed at treating mood disorders by modulating neurotransmitter systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the morpholine ring in 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]morpholine?

  • Methodology : The morpholine core can be synthesized via cyclization of ethanolamine derivatives with dihalides or epoxides. For example, a two-step approach involving (1) nucleophilic substitution between 2-bromo-4-pyridinol and ethylene glycol derivatives to form the ether linkage, followed by (2) cyclization with a suitable amine source (e.g., ammonia or substituted amines) under reflux in polar aprotic solvents like DMF . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like uncyclized intermediates .

Q. How can researchers confirm the structural integrity of the 2-bromo-4-pyridinyl ether moiety in this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight, complemented by 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify characteristic signals. For the bromopyridinyl group, expect a singlet for the pyridine protons adjacent to the bromine atom (C3 and C5) and deshielded signals for the ether-linked ethylene group. X-ray crystallography is recommended for definitive confirmation, as demonstrated in analogous morpholine derivatives .

Q. What analytical techniques are suitable for assessing purity and stability under storage conditions?

  • Methodology : Employ HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity. Monitor decomposition products via LC-MS, particularly for hydrolytic cleavage of the morpholine ring or ether bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology : Synthesize analogs with modifications to the morpholine ring (e.g., substitution at C2/C6), the ethylene spacer, or the bromopyridinyl group. Test these analogs against relevant biological targets (e.g., antimicrobial assays for pyridine-containing morpholines or cancer cell lines for nitroimidazole analogs ). Use molecular docking to predict binding interactions with target proteins, such as kinases or DNA repair enzymes .

Q. What experimental approaches address contradictions in observed vs. predicted toxicity profiles?

  • Methodology : If in silico models (e.g., OECD QSAR Toolbox) predict low toxicity but in vitro assays show cytotoxicity, conduct mechanistic studies:

  • Measure reactive oxygen species (ROS) generation.
  • Assess mitochondrial membrane potential disruption via JC-1 staining.
  • Validate findings using primary cell lines or 3D organoid models to reduce false positives .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

  • Methodology : Administer radiolabeled 14C^{14}\text{C}-morpholine derivatives to rodent models and analyze metabolites in plasma, urine, and feces using LC-MS/MS. Identify phase I metabolites (e.g., oxidative dealkylation of the morpholine ring) and phase II conjugates (e.g., glucuronidation of hydroxylated intermediates). Compare results with human liver microsome assays to predict interspecies differences .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology : Screen crystallization solvents (e.g., DMSO/water, THF/heptane) and employ slow evaporation techniques. Introduce heavy atoms (e.g., iodine) via halogen substitution on the pyridine ring to enhance diffraction quality. For stubborn cases, use cryocrystallography at 100 K to stabilize crystal lattices .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies between computational and experimental logP values?

  • Methodology : Measure experimental logP via shake-flask method (octanol/water partition) and compare with predictions from software (e.g., ChemAxon). If discrepancies exceed 0.5 units, reassess protonation states or consider intramolecular hydrogen bonding in the morpholine ring that may alter hydrophilicity .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high variability, employ bootstrap resampling to estimate confidence intervals .

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